Anecortave acetate
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Overview
Description
Anecortave acetate is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anecortave acetate typically involves multiple steps. One common method starts with the precursor steroid, which undergoes a series of chemical reactions including oxidation, reduction, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anecortave acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets depend on the specific context and application, but it generally affects cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene skeleton but differs in functional groups.
Testosterone: Another steroid with a similar structure but distinct biological activity.
Estradiol: A steroid hormone with a similar core structure but different functional groups and effects.
Uniqueness
What sets Anecortave acetate apart is its specific functional groups and their arrangement, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17?,19?,21-,22-,23-/m0/s1 |
InChI Key |
YUWPMEXLKGOSBF-SQIVGGFUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O |
Origin of Product |
United States |
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